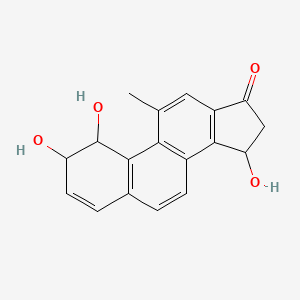

1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one

Description

1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a methyl group attached to a polycyclic framework. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

CAS No. |

73529-18-7 |

|---|---|

Molecular Formula |

C18H16O4 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

1,2,15-trihydroxy-11-methyl-1,2,15,16-tetrahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H16O4/c1-8-6-11-13(20)7-14(21)17(11)10-4-2-9-3-5-12(19)18(22)16(9)15(8)10/h2-6,12,14,18-19,21-22H,7H2,1H3 |

InChI Key |

FJQISDKPJQILRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(CC2=O)O)C3=C1C4=C(C=CC(C4O)O)C=C3 |

Origin of Product |

United States |

Preparation Methods

Gonane Backbone Construction

The tetracyclic gonane core is typically derived from 6-methoxy-1-tetralone or 2-alkyl-1,3-cyclopentanedione via Michael condensation and cyclodehydration.

- Michael Condensation : 6-Methoxy-1-tetralone reacts with 2-ethyl-1,3-cyclopentanedione in methanolic KOH to form a diketone intermediate.

- Cyclodehydration : Treatment with p-toluenesulfonic acid in benzene induces tandem ring closures, yielding 13-alkylgona-pentaenes.

Example :

"Refluxing 2-ethyl-2-[6-(m-methoxyphenyl)-3-oxohexyl]-1,3-cyclopentanedione with p-toluenesulfonic acid in benzene produces 13-ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-one".

Introduction of C11 Methyl Group

The C11 methyl group is introduced via Grignard alkylation or ethynylation followed by hydrogenation :

- Ethynylation : 17-Ketosteroids react with methylmagnesium bromide or lithium acetylides to form 17α-alkynyl derivatives.

- Selective Hydrogenation : Palladium-calcium carbonate selectively saturates acetylenic bonds to install methyl groups.

Table 1 : Methylation Methods Comparison

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Grignard Alkylation | MethylMgBr, THF, −30°C | 68–72 | |

| Ethynylation/H2 | LiC≡CH, Pd/CaCO3, H2 | 75–80 |

Hydroxylation Strategies

C1 and C2 Hydroxylation

Epoxidation-Reduction :

- Epoxidation : Double bonds at C1–C2 are epoxidized using m-CPBA or peracetic acid.

- Acid-Catalyzed Ring Opening : Epoxides react with aqueous HCl to form diols.

Example :

"Treatment of gona-1,3,5(10)-triene with m-CPBA in CH2Cl2 yields the 1,2-epoxide, which undergoes hydrolysis with HCl to produce 1,2-diol".

C15 Hydroxylation

Oppenauer Oxidation :

Direct Oxidation :

- NaBH4 reduces C17-ketones to secondary alcohols, while Jones reagent oxidizes C15 tertiary C–H bonds.

Double Bond Engineering

Selective Hydrogenation

Catalytic Hydrogenation :

- Palladium on CaCO3 : Reduces Δ14,16 bonds while preserving Δ8,9,11,13 unsaturation.

- Raney Nickel : Partially saturates Δ6,7 bonds under controlled H2 pressure.

Table 2 : Hydrogenation Conditions for Hexaene System

| Substrate | Catalyst | H2 Pressure | Selectivity | Reference |

|---|---|---|---|---|

| Gona-1,3,5(10),8,14-pentaene | Pd/CaCO3 | 1 atm | Δ14,16 saturation | |

| Gona-3,5,6,8,11,13-hexaene | Raney Ni | 3 atm | Δ6,7 saturation |

Acid-Catalyzed Isomerization

p-Toluenesulfonic Acid :

Purification and Characterization

Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions

1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride (TsCl).

Common Reagents and Conditions

Oxidizing Agents: PCC, Jones reagent.

Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4).

Substitution Reagents: TsCl, thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the polycyclic structure allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Estra-1,3,5(10),7,9,15-hexaen-17-one: A structurally related compound with similar polycyclic features but different functional groups.

11-Methylgona-1,3,5(10),6,8,13-hexaen-17-one: Another related compound with a similar core structure but lacking the hydroxyl groups.

Uniqueness

1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one is unique due to the presence of multiple hydroxyl groups and a methyl group, which confer distinct chemical and biological properties. These functional groups enable specific interactions with biological targets and provide versatility in chemical reactions, making it a valuable compound for research and industrial applications.

Biological Activity

1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one (CAS Number: 73529-18-7) is a steroidal compound with significant biological activity. Its unique structure includes multiple hydroxyl groups and a complex steroid backbone, which contribute to its diverse pharmacological effects. This article reviews the biological activities of this compound based on various research findings and case studies.

- Molecular Formula : C18H16O4

- Molecular Weight : 296.3172 g/mol

- IUPAC Name : 1,2,15-trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one

Hormonal Activity

1,2,15-Trihydroxy-11-methylgona has been shown to exhibit hormonal activity similar to that of natural steroids. Research indicates that it can interact with estrogen and androgen receptors, potentially influencing reproductive and metabolic processes.

Anticancer Effects

Studies have demonstrated the compound's potential as an anticancer agent. For instance:

- Case Study : In vitro assays revealed that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G1 phase.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| PC-3 (Prostate) | 15.0 |

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens:

- Study Results : Methanolic extracts containing 1,2,15-trihydroxy-11-methylgona demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 62.5 µg/mL for both bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 62.5 |

The biological activities of 1,2,15-trihydroxy-11-methylgona are attributed to its ability to modulate various signaling pathways:

- Estrogen Receptor Modulation : The compound binds to estrogen receptors and may exert estrogenic effects in target tissues.

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in steroid metabolism and cancer progression.

In Vivo Studies

In animal models, administration of the compound has shown promising results in reducing tumor size and improving survival rates in cancer-bearing subjects. The study highlights its potential as a therapeutic agent in oncology.

Safety Profile

Toxicological assessments indicate that 1,2,15-trihydroxy-11-methylgona exhibits low toxicity at therapeutic doses. However, further studies are required to fully understand its safety profile over prolonged use.

Q & A

Basic: What are the key considerations for designing a synthetic pathway for 1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one?

Synthetic pathways for polycyclic steroids require precise control over stereochemistry and functional group reactivity. For this compound, critical steps include:

- Oxidation/Reduction Control : Use sodium borohydride for selective reduction of keto groups (e.g., 17-keto intermediates) and chromium trioxide for controlled oxidation to avoid overoxidation of sensitive hydroxyl groups .

- Functional Group Protection : Temporary protection of hydroxyl groups (e.g., using acetyl or silyl ethers) during Grignard or organometallic reactions (e.g., ethynyl lithium for 17-position alkylation) to prevent side reactions .

- Reaction Monitoring : Employ UV-Vis spectroscopy (e.g., absorption peaks at 307 nm for conjugated dienes) and IR (e.g., 1650 cm⁻¹ for carbonyl groups) to track reaction progress .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Integrate quantum chemical calculations (e.g., density functional theory) with reaction path search algorithms to predict optimal intermediates and transition states. For example:

- Reaction Path Prediction : Use software like Gaussian or ORCA to model electron transfer during oxidation/reduction steps (e.g., chromium trioxide-mediated oxidation) and validate with experimental IR spectra .

- Solvent and Catalyst Screening : Simulate solvent effects (e.g., pyridine’s role in stabilizing intermediates) and catalyst efficiency (e.g., palladium on calcium carbonate for hydrogenation) using molecular dynamics tools .

- Data Feedback Loops : Feed experimental data (e.g., yields from Example 9: 11.1 g product, 80.3% C purity) into machine learning models to refine computational predictions .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

- UV-Vis Spectroscopy : Identify conjugated systems (e.g., hexaene chromophores) via λmax at ~307 nm (ε >20,000), as seen in similar gona-diene derivatives .

- IR Spectroscopy : Detect hydroxyl (3410 cm⁻¹), carbonyl (1650 cm⁻¹), and aromatic C=C (1600 cm⁻¹) stretches to confirm functional groups .

- NMR : Use <sup>13</sup>C NMR to resolve methyl (11-Me, δ ~1.2 ppm) and hydroxylated carbons, and <sup>1</sup>H NMR for olefinic protons (δ 5.5–6.5 ppm) .

Advanced: How can researchers resolve contradictions in bioactivity data between 11-methyl and 13-methyl derivatives?

- Comparative SAR Analysis : Compare the steric and electronic effects of 11-Me vs. 13-Me substitution using molecular docking studies. For example, 13-ethylgona-4,9-dienes show unexpected bioactivity compared to inactive 13-methyl analogs, suggesting methyl positioning alters receptor binding .

- In Vitro/In Vivo Validation : Design dose-response assays (e.g., enzyme inhibition at 0.1–100 µM) to isolate structural contributions to activity. Cross-reference with synthetic yields (e.g., Example 7: 0.5 g product) to rule out impurities as confounding factors .

Basic: What safety protocols are critical when handling reactive intermediates in its synthesis?

- Hazard Mitigation : Use fume hoods for pyridine perbromide hydrobromide (toxic gas risk) and inert atmospheres (N2) for sodium borohydride reactions .

- Waste Management : Quench heavy metal residues (e.g., chromium trioxide) with reducing agents (e.g., sodium sulfite) before disposal .

Advanced: How can factorial design improve yield in multi-step syntheses?

Apply a 2<sup>k</sup> factorial design to optimize variables:

- Factors : Temperature (25–60°C), catalyst loading (0.1–1.0 mol%), and reaction time (1–24 hrs).

- Response Variables : Yield (e.g., Example 9: 11.1 g) and purity (e.g., 80.3% C).

- Statistical Analysis : Use ANOVA to identify significant interactions (e.g., catalyst × temperature) and reduce trial runs by 50% while maintaining robustness .

Basic: What chromatographic methods are suitable for purifying this compound?

- Normal-Phase HPLC : Use silica columns with hexane/ethyl acetate gradients to separate diastereomers (e.g., Example 7: m.p. 180–185°C after Florex XXS filtration) .

- Recrystallization : Optimize solvent pairs (e.g., chloroform-hexane) based on solubility differences observed in analogs (e.g., 15H-cyclopenta[a]phenanthrene derivatives) .

Advanced: How can data management software address reproducibility challenges?

- Electronic Lab Notebooks (ELNs) : Log raw data (e.g., UV spectra, TLC Rf values) with timestamps to track deviations .

- Cloud-Based Platforms : Share reaction conditions (e.g., Example 1: pyridine, 20 cc.) and spectral libraries across teams to standardize protocols .

Basic: What are the key stability concerns for long-term storage?

- Light Sensitivity : Store in amber vials at –20°C to prevent photooxidation of conjugated dienes .

- Moisture Control : Use desiccants to protect hydroxyl groups from hydrolysis, as seen in esterified analogs .

Advanced: How can theoretical frameworks guide mechanistic studies of its reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.